molecular formula COS2 B14412884 Dithiiran-3-one CAS No. 81202-16-6

Dithiiran-3-one

Cat. No.: B14412884
CAS No.: 81202-16-6
M. Wt: 92.14 g/mol
InChI Key: OCHIDBMJEFPMFG-UHFFFAOYSA-N
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Description

Dithiiran-3-one is a sulfur-containing heterocyclic compound characterized by a three-membered ring comprising two sulfur atoms and a ketone group.

Properties

CAS No.

81202-16-6

Molecular Formula

COS2

Molecular Weight

92.14 g/mol

IUPAC Name

dithiiran-3-one

InChI

InChI=1S/COS2/c2-1-3-4-1

InChI Key

OCHIDBMJEFPMFG-UHFFFAOYSA-N

Canonical SMILES

C1(=O)SS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiiran-3-one can be synthesized through various methods, including the reaction of carbonyl compounds with dithiols in the presence of a catalyst. One common approach involves the use of 1,2-ethanedithiol or 1,3-propanedithiol with carbonyl compounds under acidic or basic conditions . The reaction typically requires a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiirane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Dithiiran-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like organolithium or Grignard reagents are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted dithiiranes depending on the nucleophile used.

Scientific Research Applications

Dithiiran-3-one has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of Dithiiran-3-one involves its interaction with molecular targets through its reactive sulfur atoms and carbonyl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on sulfur-containing heterocycles and related compounds from the evidence, highlighting key structural, functional, and biological differences.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Ring Size Functional Groups Key Properties/Applications Reference
1,3-Dithiolane C₃H₆S₂ 5-membered Two sulfur atoms Used as a ligand in metal complexes; moderate toxicity
Diphenylamine analogs Variable Non-cyclic Amine, aromatic rings Structural similarity to thyroxine; potential anticancer activity
5-[(1,5-Dimethyl-3-oxo...] metal complexes Variable Macrocyclic Pyrazole, pyridine Antimicrobial and cytotoxic activity; coordination with 3d metals
Dithiiran-3-one (hypothetical) C₂OS₂ (assumed) 3-membered Two sulfur atoms, ketone High ring strain; potential reactivity in synthesis or catalysis N/A

Key Findings:

Ring Strain and Reactivity :

  • This compound’s three-membered ring confers significant strain, making it more reactive than 1,3-dithiolane. This reactivity could enable applications in polymerization or as a precursor in organic synthesis, similar to strained epoxides or thiiranes.
  • In contrast, 1,3-dithiolane’s five-membered ring offers stability, making it suitable for forming stable metal complexes (e.g., with Co(II) or Ni(II)) .

For example, 3d-metal complexes of pyridine derivatives show efficacy against bacterial strains (MIC values: 12.5–50 μg/mL) and cancer cells (IC₅₀: 8–20 μM) . Diphenylamine analogs, though structurally distinct, demonstrate thyroid hormone-like activity, suggesting that this compound’s ketone group could be modified for targeted biological interactions .

Safety and Handling :

  • 1,3-Dithiolane requires precautions such as skin/eye rinsing and medical consultation upon exposure due to moderate toxicity . This compound’s higher reactivity may necessitate stricter safety protocols, though empirical data are lacking.

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